![molecular formula C14H13NO B1392199 4-(2-Methylbenzoyl)-2-methylpyridine CAS No. 1187169-16-9](/img/structure/B1392199.png)
4-(2-Methylbenzoyl)-2-methylpyridine
Overview
Description
The compound “4-(2-Methylbenzoyl)-2-methylpyridine” likely belongs to the class of organic compounds known as benzoyl derivatives. These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-) .
Synthesis Analysis
While specific synthesis methods for “4-(2-Methylbenzoyl)-2-methylpyridine” were not found, benzamide compounds, which are structurally similar, can be synthesized starting from benzoic acid derivatives and amine derivatives .Scientific Research Applications
Antioxidant Activity
Compounds similar to “4-(2-Methylbenzoyl)-2-methylpyridine”, such as benzamide compounds, have been found to exhibit antioxidant activity . They have shown effective total antioxidant, free radical scavenging, and metal chelating activity .
Antibacterial Activity
These compounds have also demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This makes them potential candidates for the development of new antibacterial drugs .
Anti-inflammatory and Analgesic Properties
Benzamides, a class of compounds related to “4-(2-Methylbenzoyl)-2-methylpyridine”, have been used for their anti-inflammatory and analgesic properties . This suggests potential applications in the treatment of conditions characterized by inflammation and pain .
Anti-tumor Activity
Benzamides have been widely used in the treatment of cancer . They have shown anti-tumor properties, suggesting that “4-(2-Methylbenzoyl)-2-methylpyridine” could potentially be used in cancer treatment .
Industrial Applications
Amide compounds, which include “4-(2-Methylbenzoyl)-2-methylpyridine”, are used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture .
Drug Discovery
Amide compounds have been used in drug discovery . This suggests that “4-(2-Methylbenzoyl)-2-methylpyridine” could be a potential candidate for the development of new drugs .
Mechanism of Action
Target of Action
Similar compounds have been found to target bacterial cell division proteins such as ftsz . These proteins play a crucial role in bacterial cell division and are considered potential targets for the development of novel antibacterial agents .
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that it may interact with its targets through nucleophilic substitution reactions . This involves the replacement of a halogen at the benzylic position by a nucleophile .
Biochemical Pathways
It can be speculated that the compound may interfere with the normal functioning of bacterial cell division, thereby inhibiting bacterial growth .
Result of Action
Based on the potential target of action, it can be inferred that the compound may inhibit bacterial cell division, leading to the cessation of bacterial growth .
properties
IUPAC Name |
(2-methylphenyl)-(2-methylpyridin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-5-3-4-6-13(10)14(16)12-7-8-15-11(2)9-12/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQHHDXSZAFLQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC(=NC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301243438 | |
Record name | (2-Methylphenyl)(2-methyl-4-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301243438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylbenzoyl)-2-methylpyridine | |
CAS RN |
1187169-16-9 | |
Record name | (2-Methylphenyl)(2-methyl-4-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methylphenyl)(2-methyl-4-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301243438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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